molecular formula C8H12N2O2<br>C8H12N2O2<br>OCN-(CH2)6-NCO B165251 Hexamethylenediisocyanate CAS No. 822-06-0

Hexamethylenediisocyanate

Cat. No. B165251
Key on ui cas rn: 822-06-0
M. Wt: 168.19 g/mol
InChI Key: RRAMGCGOFNQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06126777

Procedure details

Examples of suitable monomers of the polyisocyanates include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4'-diisocyanato-dicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4-and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4'-and/or -4,4'diphenylmethane diisocyanate, 1,3-and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4'-and/or -4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4',4"-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
N(CCCCN=C=O)=[C:2]=O.N(C[C:15]([CH3:23])([CH3:22])[CH2:16][CH2:17][CH2:18][N:19]=[C:20]=[O:21])=C=O.N(CCCC[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][N:37]=[C:38]=[O:39])=C=O.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:68]1([N:77]=[C:78]=[O:79])[CH:73]=[CH:72][C:71]([N:74]=[C:75]=[O:76])=[CH:70][CH:69]=1>>[CH:34]1[C:33]([CH2:23][C:15]2[CH:16]=[CH:17][C:18]([N:19]=[C:20]=[O:21])=[CH:2][CH:22]=2)=[CH:32][CH:31]=[C:36]([N:37]=[C:38]=[O:39])[CH:35]=1.[C:68]1([N:77]=[C:78]=[O:79])[CH:69]=[CH:70][C:71]([N:74]=[C:75]=[O:76])=[CH:72][CH:73]=1

Inputs

Step One
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
Step Six
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Step Eight
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCN=C=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC(CCCN=C=O)(C)C
Step Eleven
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCCCCCCCN=C=O
Step Thirteen
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06126777

Procedure details

Examples of suitable monomers of the polyisocyanates include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4'-diisocyanato-dicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4-and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4'-and/or -4,4'diphenylmethane diisocyanate, 1,3-and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4'-and/or -4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4',4"-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
N(CCCCN=C=O)=[C:2]=O.N(C[C:15]([CH3:23])([CH3:22])[CH2:16][CH2:17][CH2:18][N:19]=[C:20]=[O:21])=C=O.N(CCCC[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][N:37]=[C:38]=[O:39])=C=O.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:68]1([N:77]=[C:78]=[O:79])[CH:73]=[CH:72][C:71]([N:74]=[C:75]=[O:76])=[CH:70][CH:69]=1>>[CH:34]1[C:33]([CH2:23][C:15]2[CH:16]=[CH:17][C:18]([N:19]=[C:20]=[O:21])=[CH:2][CH:22]=2)=[CH:32][CH:31]=[C:36]([N:37]=[C:38]=[O:39])[CH:35]=1.[C:68]1([N:77]=[C:78]=[O:79])[CH:69]=[CH:70][C:71]([N:74]=[C:75]=[O:76])=[CH:72][CH:73]=1

Inputs

Step One
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
Step Six
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Step Eight
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCN=C=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC(CCCN=C=O)(C)C
Step Eleven
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCCCCCCCCCN=C=O
Step Thirteen
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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